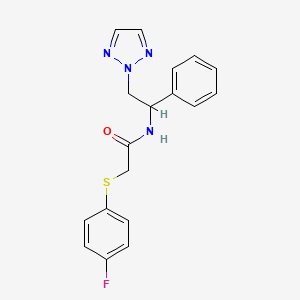

2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Description

2-((4-Fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a fluorophenylthio group, a phenyl-substituted ethyl linker, and a 1,2,3-triazole moiety. The compound’s structure combines a sulfur-containing aromatic ring (4-fluorophenylthio) with a triazole heterocycle, which is frequently utilized in medicinal chemistry due to its hydrogen-bonding capability and metabolic stability.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4OS/c19-15-6-8-16(9-7-15)25-13-18(24)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17H,12-13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMGSPVBSKUUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CSC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring:

Thioether Formation:

Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Material Science: It can be incorporated into polymers to modify their properties.

Biology

Bioconjugation: The triazole ring makes it suitable for bioconjugation reactions, linking biomolecules for various applications.

Medicine

Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Industry

Chemical Sensors: Utilized in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related acetamide derivatives, focusing on substituent variations, synthesis methods, yields, and biological activities.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations

Structural Diversity: The target compound’s fluorophenylthio group distinguishes it from dichlorophenyl () or nitroquinoxaline () derivatives. The 1,2,3-triazole moiety is shared with compound 11f () but differs in substitution (1H-triazol-1-yl vs. 2H-triazol-2-yl). Thiazole/oxadiazole analogs (e.g., compounds 5d, 33) replace the triazole with other heterocycles, altering electronic properties and target selectivity .

Synthesis Methods :

- CuAAC is common for triazole-containing compounds (e.g., 11f) , whereas carbodiimide coupling (e.g., EDCI) is standard for amide bond formation in thiazole derivatives (). The high yield (98%) of compound 33 () highlights optimized reaction conditions.

Biological Activities :

- Tyrosinase inhibition is observed in oxadiazole derivatives (5d), likely due to the bromobenzofuran group’s electron-withdrawing effects .

- Anti-exudative activity in triazole-thioacetamides () suggests the target compound may share similar anti-inflammatory properties.

Crystallographic Data :

- Thiazol-2-yl acetamides () exhibit planar aromatic systems with intermolecular hydrogen bonding (N–H⋯N), contributing to crystal packing stability . The target compound’s triazole and fluorophenylthio groups may induce distinct conformational preferences.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure

The structure of the compound includes several key functional groups:

- Fluorophenyl group : Enhances lipophilicity and binding affinity.

- Thioether linkage : May participate in various interactions with biological targets.

- Triazole ring : Known for its role in enhancing biological activity through hydrogen bonding and π-π interactions.

- Acetamide moiety : Often involved in enzyme interactions.

The biological activity of this compound appears to be linked to its ability to interact with specific enzymes and receptors.

Key Mechanisms:

- Inhibition of Kinases : The triazole ring can enhance binding to kinases such as CSNK2A2, which is implicated in various cellular processes including proliferation and apoptosis. Studies indicate that modifications to the triazole structure can significantly affect potency against these targets .

- Antiviral Activity : Preliminary data suggest that compounds similar to this one may exhibit antiviral properties against β-coronaviruses, including SARS-CoV-2 .

- Cytotoxic Effects : The compound's structure suggests potential cytotoxic activity against various cancer cell lines. The presence of the fluorine atom may enhance metabolic stability and selectivity towards tumor cells compared to normal cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a related triazole compound against SARS-CoV-2. The results indicated a four-fold increase in potency when compared to non-modified analogs, highlighting the importance of the triazole moiety in antiviral activity .

Case Study 2: Cytotoxicity Profile

In vitro studies on cancer cell lines demonstrated that compounds with similar structural features exhibited significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The mechanism was attributed to enhanced interaction with apoptotic pathways via kinase inhibition .

Comparative Analysis

When compared to other similar compounds such as 2-((4-chlorophenyl)thio) and N-(1-phenyl-2-(triazol-5-yl) derivatives, 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(triazol-2-yl)ethyl)acetamide shows improved lipophilicity and metabolic stability due to the presence of fluorine. This modification allows for better cellular uptake and potentially reduced off-target effects.

Q & A

Q. How can researchers optimize the synthesis of 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Stepwise Monitoring : Use Thin Layer Chromatography (TLC) to track intermediate formation and adjust reaction times .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, DCM) at 60–80°C enhance nucleophilic substitution reactions for thioether and triazole bond formation .

- Catalyst Selection : Employ coupling agents like EDC/HOBt for amide bond formation to reduce side products .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .

Q. What analytical methodologies are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks (e.g., fluorophenyl singlet at ~7.3 ppm, triazole protons at ~7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 398.1) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm, S-C aromatic at ~680 cm) .

Q. What strategies are employed for initial biological activity screening of this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or anticancer potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Dose-Response Curves : Establish IC values to quantify potency .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in determining the compound's molecular structure?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) diffraction data .

- Structure Solution : Apply SHELXD for phase determination via direct methods, followed by SHELXL for refinement (bond lengths/angles, thermal parameters) .

- Validation : Analyze residual density maps to confirm stereochemistry and hydrogen-bonding networks .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the triazole and thioether moieties?

- Methodological Answer :

- Analog Synthesis : Replace the triazole with pyrazole or imidazole to assess heterocycle impact on activity .

- Thioether Modifications : Substitute the fluorophenyl group with chlorophenyl or methoxyphenyl to evaluate electronic effects .

- Biological Profiling : Compare IC values across analogs to identify critical pharmacophores .

Q. How to address contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal Validation : Use complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Q. What computational approaches predict binding affinity to enzymes like kinases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Develop regression models correlating substituent electronegativity with inhibitory activity .

Q. What methods investigate the compound's metabolic stability in preclinical models?

- Methodological Answer :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP450 Inhibition Assays : Use fluorogenic probes (e.g., CYP3A4) to identify metabolic pathways .

- In Vivo PK Studies : Measure plasma half-life and clearance rates in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.